Cas no 1073338-64-3 (5-(Hydroxymethyl)morpholin-3-one)
5-(Hydroxymethyl)morpholin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(Hydroxymethyl)morpholin-3-one
- 5-HYDROXYMETHYL-MORPHOLIN-3-ONE
- AK130955
- (R)-5-(Hydroxymethyl)morpholin-3-one
- FOJNXDWRHDVNIW-UHFFFAOYSA-N
- FCH887122
- (S)-5-(Hydroxymethyl)morpholin-3-one
- AX8251878
- ST24044249
-
- MDL: MFCD11044094
- Inchi: 1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)
- InChI Key: FOJNXDWRHDVNIW-UHFFFAOYSA-N
- SMILES: O1CC(NC(CO)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 115
- Topological Polar Surface Area: 58.6
Experimental Properties
- Solubility: Soluble (492 g/l) (25 º C),
5-(Hydroxymethyl)morpholin-3-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
5-(Hydroxymethyl)morpholin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036586-1g |
5-(Hydroxymethyl)morpholin-3-one |
1073338-64-3 | 95% | 1g |
$738.54 | 2023-09-04 | |
| abcr | AB441058-250 mg |
5-(Hydroxymethyl)morpholin-3-one; . |
1073338-64-3 | 250MG |
€253.20 | 2023-07-18 | ||
| abcr | AB441058-1 g |
5-(Hydroxymethyl)morpholin-3-one; . |
1073338-64-3 | 1g |
€534.80 | 2023-07-18 | ||
| TRC | H261806-100mg |
5-(Hydroxymethyl)morpholin-3-one |
1073338-64-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H261806-500mg |
5-(Hydroxymethyl)morpholin-3-one |
1073338-64-3 | 500mg |
$ 705.00 | 2022-06-04 | ||
| TRC | H261806-1g |
5-(Hydroxymethyl)morpholin-3-one |
1073338-64-3 | 1g |
$ 1070.00 | 2022-06-04 | ||
| Chemenu | CM163645-1g |
5-(hydroxymethyl)morpholin-3-one |
1073338-64-3 | 95% | 1g |
$711 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H849230-50mg |
5-(Hydroxymethyl)morpholin-3-one |
1073338-64-3 | 95% | 50mg |
1,215.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU642-100mg |
5-(Hydroxymethyl)morpholin-3-one |
1073338-64-3 | 95+% | 100mg |
1389CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU642-250mg |
5-(Hydroxymethyl)morpholin-3-one |
1073338-64-3 | 95+% | 250mg |
3333CNY | 2021-05-08 |
5-(Hydroxymethyl)morpholin-3-one Suppliers
5-(Hydroxymethyl)morpholin-3-one Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 5-(Hydroxymethyl)morpholin-3-one
Introduction to 5-(Hydroxymethyl)morpholin-3-one (CAS No. 1073338-64-3)
5-(Hydroxymethyl)morpholin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 1073338-64-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a morpholine ring substituted with a hydroxymethyl group at the 5-position and a carbonyl group at the 3-position, making it a versatile scaffold for drug design and development.
The structural motif of 5-(Hydroxymethyl)morpholin-3-one positions it as a promising candidate for further exploration in synthetic chemistry. The presence of both hydroxymethyl and carbonyl functionalities allows for diverse chemical transformations, including condensation, oxidation, and reduction reactions, which are pivotal in the synthesis of more complex molecules. This flexibility has made it an attractive intermediate in the preparation of biologically active compounds.
In recent years, there has been growing interest in morpholine derivatives due to their reported pharmacological activities. Studies have suggested that compounds containing the morpholine scaffold exhibit a range of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The hydroxymethyl group in 5-(Hydroxymethyl)morpholin-3-one further enhances its potential by providing additional sites for functionalization, enabling the development of novel derivatives with tailored biological activities.
One of the most compelling aspects of 5-(Hydroxymethyl)morpholin-3-one is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders, where morpholine-based scaffolds have shown promise in modulating neurotransmitter pathways.
The pharmaceutical industry has been particularly interested in exploring 5-(Hydroxymethyl)morpholin-3-one for its potential as a lead compound in drug discovery. Its ability to undergo multiple chemical modifications makes it an ideal candidate for structure-activity relationship (SAR) studies. By systematically altering its functional groups, researchers can gain insights into how structural changes influence biological activity, ultimately leading to the identification of more effective therapeutic agents.
Recent advancements in computational chemistry have further enhanced the utility of 5-(Hydroxymethyl)morpholin-3-one as a starting point for drug design. Molecular modeling techniques allow researchers to predict the binding affinity of this compound and its derivatives to biological targets with high accuracy. This computational approach has accelerated the discovery process by enabling virtual screening of large libraries of potential drug candidates.
The synthesis of 5-(Hydroxymethyl)morpholin-3-one itself is an intriguing challenge that has prompted innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences involving ring-forming reactions and functional group interconversions. However, recent reports have highlighted more efficient synthetic routes that minimize side reactions and improve yields. These advancements underscore the importance of continuous refinement in synthetic chemistry to facilitate access to valuable intermediates like 5-(Hydroxymethyl)morpholin-3-one.
The environmental impact of synthesizing 5-(Hydroxymethyl)morpholin-3-one is another critical consideration. Modern synthetic strategies increasingly emphasize green chemistry principles, aiming to reduce waste and hazardous byproducts. Researchers are exploring solvent-free reactions, catalytic methods, and biocatalytic processes to make the synthesis of this compound more sustainable. Such efforts align with broader industry trends toward environmentally responsible chemical manufacturing.
Beyond pharmaceutical applications, 5-(Hydroxymethyl)morpholin-3-one has shown promise in other areas of chemical research. Its unique reactivity makes it useful as a building block for materials science applications, including the development of novel polymers and coatings. Additionally, its ability to participate in coordination chemistry has led to investigations into its use as a ligand or catalyst precursor.
The future prospects for 5-(Hydroxymethyl)morpholin-3-one are bright, with ongoing research uncovering new synthetic routes and biological activities. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines. The compound remains a cornerstone in medicinal chemistry and continues to inspire innovation in drug discovery and material science.
1073338-64-3 (5-(Hydroxymethyl)morpholin-3-one) Related Products
- 119844-67-6((5R)-5-methylmorpholin-3-one)
- 109-11-5(Morpholin-3-one)
- 89584-14-5(2-Methoxy-N-(propan-2-yl)acetamide)
- 1007113-30-5((5R)-5-Ethyl-3-morpholinone)
- 1007112-54-0((S)-5-ethylmorpholine-3-one)
- 119844-66-5((5S)-5-methylmorpholin-3-one)
- 4430-05-1(morpholine-3,5-dione)
- 127958-62-7(5,5-Dimethylmorpholin-3-one)
- 77605-88-0(5-ethyl-3-morpholinone)
- 65922-85-2(5-Methylmorpholin-3-one)